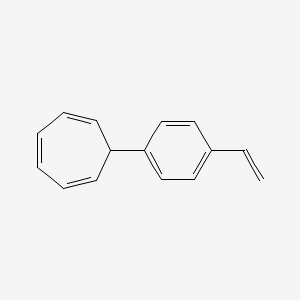
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene is an organic compound characterized by a cycloheptatriene ring substituted with a 4-ethenylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethenylphenyl)cyclohepta-1,3,5-triene can be achieved through the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For instance, the reaction of benzene derivatives with diazomethane or methyldiazoacetate, catalyzed by rhodium trifluoroacetate, can yield cycloheptatriene derivatives . Another method involves the photochemical reaction of benzene with diazomethane .
Industrial Production Methods
化学反応の分析
Types of Reactions
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the cycloheptatriene ring to single bonds, forming cycloheptane derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cycloheptane derivatives.
科学的研究の応用
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene has several applications in scientific research:
Biology: Its derivatives may be used in the study of biological processes and as potential pharmaceutical agents.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 7-(4-ethenylphenyl)cyclohepta-1,3,5-triene involves its interaction with molecular targets through its reactive double bonds and aromatic ring. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
Cycloheptatriene: A parent compound with a similar ring structure but without the 4-ethenylphenyl group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings.
Heptalene: Composed of two fused cycloheptatriene rings.
Uniqueness
7-(4-Ethenylphenyl)cyclohepta-1,3,5-triene is unique due to the presence of the 4-ethenylphenyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives.
特性
CAS番号 |
53151-95-4 |
|---|---|
分子式 |
C15H14 |
分子量 |
194.27 g/mol |
IUPAC名 |
7-(4-ethenylphenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C15H14/c1-2-13-9-11-15(12-10-13)14-7-5-3-4-6-8-14/h2-12,14H,1H2 |
InChIキー |
DEIICIJDGIRPER-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C2C=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















